![molecular formula C22H19NO B14474211 (2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one CAS No. 68100-24-3](/img/structure/B14474211.png)
(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one is an organic compound that belongs to the class of imines. It is characterized by the presence of a carbon-nitrogen double bond (C=N) and is often used in various chemical reactions due to its unique structural properties. This compound is of interest in both academic research and industrial applications due to its potential reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one typically involves the condensation reaction between benzaldehyde and acetophenone in the presence of an amine catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Results in the formation of amines.
Substitution: Leads to substituted aromatic compounds.
科学研究应用
(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
Benzaldehyde: A precursor in the synthesis of (2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one.
Acetophenone: Another precursor used in the synthesis.
Imines: A broader class of compounds to which this compound belongs.
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
68100-24-3 |
|---|---|
分子式 |
C22H19NO |
分子量 |
313.4 g/mol |
IUPAC 名称 |
1,2-diphenyl-2-(1-phenylethylimino)ethanone |
InChI |
InChI=1S/C22H19NO/c1-17(18-11-5-2-6-12-18)23-21(19-13-7-3-8-14-19)22(24)20-15-9-4-10-16-20/h2-17H,1H3 |
InChI 键 |
AIGIMFDIIJAOOZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


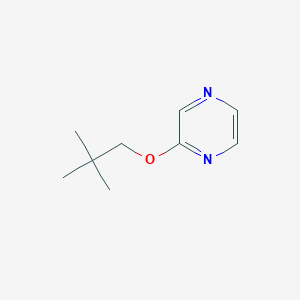
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)

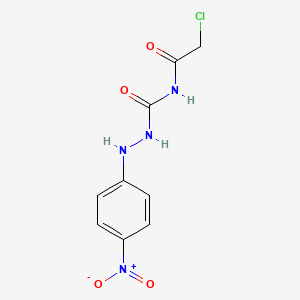
![Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate](/img/structure/B14474142.png)
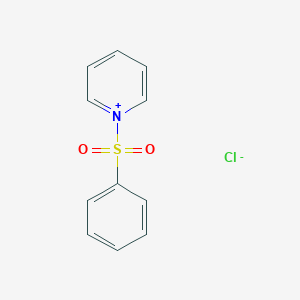
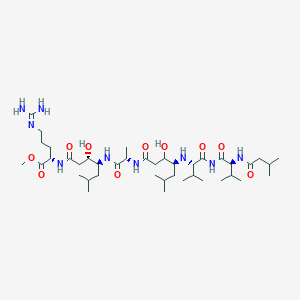
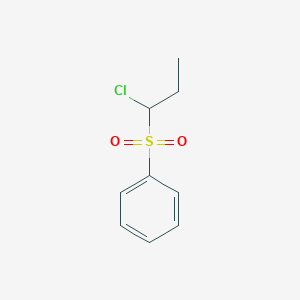
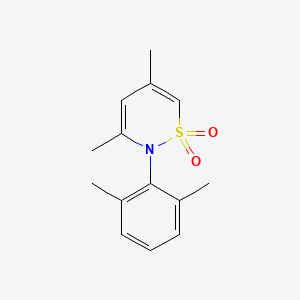
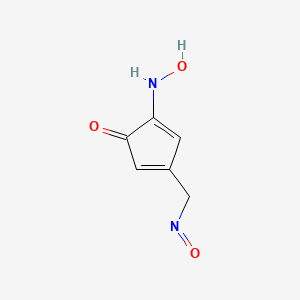
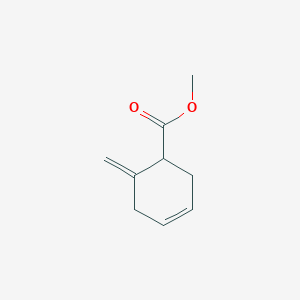
![9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one](/img/structure/B14474183.png)
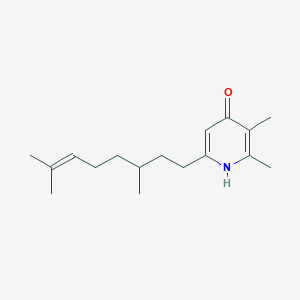
![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)
